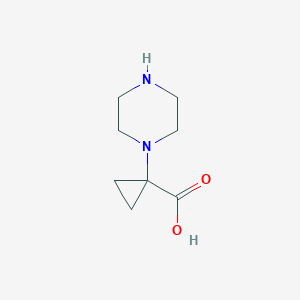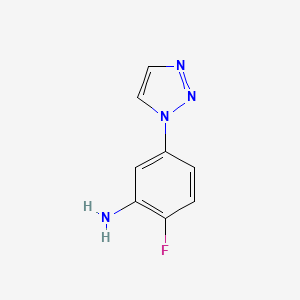
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.
Formation of the Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, involving the protection and deprotection of amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Lacks the phenyl group, resulting in different binding properties.
2-Amino-3-(1-phenyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, leading to different chemical reactivity and biological activity.
Uniqueness
The presence of the phenyl group in 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid enhances its hydrophobic interactions and binding affinity to certain molecular targets, making it a unique and valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-amino-3-(1-phenyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H12N4O2/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9/h1-5,7,10H,6,12H2,(H,16,17) |
InChI Key |
UBNQWHOBMDULIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


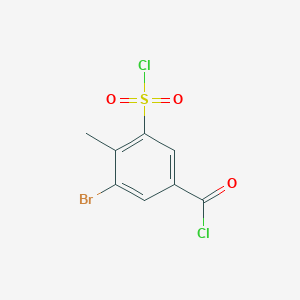
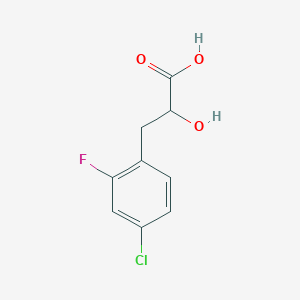
amine](/img/structure/B13256213.png)
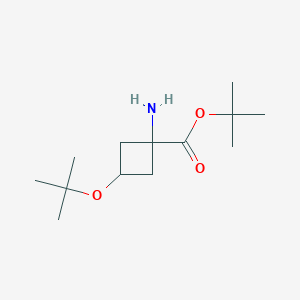
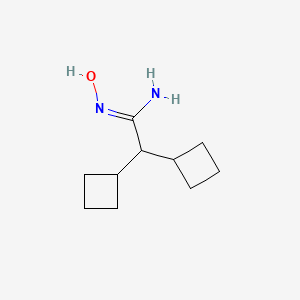

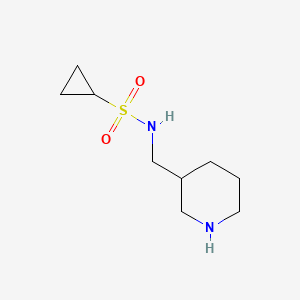
![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)

![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)
![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)

